2-Biphenyl-4-yl-piperazine 2-Biphenyl-4-yl-piperazine
Brand Name: Vulcanchem
CAS No.: 105242-10-2
VCID: VC20743508
InChI: InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
SMILES: C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol

2-Biphenyl-4-yl-piperazine

CAS No.: 105242-10-2

Cat. No.: VC20743508

Molecular Formula: C16H18N2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

2-Biphenyl-4-yl-piperazine - 105242-10-2

Specification

CAS No. 105242-10-2
Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
IUPAC Name 2-(4-phenylphenyl)piperazine
Standard InChI InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
Standard InChI Key QUINYTMXFWCKTN-UHFFFAOYSA-N
SMILES C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structure

Basic Identification

2-Biphenyl-4-yl-piperazine is a synthetic organic compound with the molecular formula C16H18N2 . This compound features a piperazine ring with a biphenyl substituent at the 4-position. The systematic nomenclature identifies the compound's key structural components: the piperazine heterocycle and the biphenyl aromatic system.

Structural Details

The structure of 2-Biphenyl-4-yl-piperazine consists of a six-membered piperazine ring connected to a biphenyl moiety. The biphenyl group itself consists of two phenyl rings directly bonded to each other, creating a rigid, extended aromatic system. This particular arrangement contributes significantly to the compound's physicochemical properties and potential biological activities .

Table 1: Chemical Identifiers for 2-Biphenyl-4-yl-piperazine

ParameterValue
CAS Number105242-10-2
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
InChIInChI=1/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2

Physical and Chemical Properties

Physical Characteristics

2-Biphenyl-4-yl-piperazine typically exists as a solid at room temperature with a melting point range of 156-159°C . The compound demonstrates sensitivity to air exposure, suggesting potential oxidative degradation under ambient conditions . The presence of the biphenyl group enhances the compound's lipophilicity, which significantly influences its pharmacokinetic profile and potential bioavailability in biological systems .

Chemical Reactivity

As a piperazine derivative, 2-Biphenyl-4-yl-piperazine possesses basic nitrogen atoms that can participate in various chemical reactions, including nucleophilic substitutions, alkylations, and acylations. The compound's reactivity is influenced by both the piperazine and biphenyl moieties, with the latter contributing to aromatic substitution reactions typical of biphenyl systems .

Synthesis and Production Methods

Synthetic Approaches

Pharmacological Properties and Mechanisms

Receptor Interactions

Piperazine derivatives similar to 2-Biphenyl-4-yl-piperazine have demonstrated interactions with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems . These interactions are largely governed by the compound's structural features, with the biphenyl group potentially enhancing binding to hydrophobic pockets within receptor proteins .

Research on related compounds has indicated that the positioning of the biphenyl group relative to the piperazine ring plays a critical role in determining receptor selectivity and binding affinity . For instance, studies on dopamine D2/D3 receptors suggest that the nature of binding pockets that accommodate N-aryl substitutions in piperazine rings significantly influences receptor subtype selectivity .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on compounds containing biphenyl and piperazine moieties have revealed important insights regarding their pharmacological activities. The optimization of linker length between key structural components has been shown to significantly impact receptor selectivity and binding affinity .

For instance, research has demonstrated that a two-methylene linker length is optimal for hybrid derivatives involving piperazine structures, contrasting with the four-methylene length required for optimal affinity and selectivity in other D3 receptor antagonists . Such findings highlight the importance of precise structural features in determining the pharmacological profiles of these compounds.

Current Research Findings

Pharmacological Activity Studies

Recent investigations into compounds containing biphenyl-piperazine structures have revealed significant anti-dopaminergic and anti-serotonergic activities . For example, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and related derivatives have demonstrated promising results in behavioral models relevant to antipsychotic activity .

Table 2: Pharmacological Activities of Biphenyl-Piperazine Derivatives

CompoundStructural FeaturesObserved ActivityModel
Biphenyl-piperazine derivativesBiphenyl moiety linked with aryl piperazineAnti-dopaminergic and anti-serotonergic activityBehavioral models
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanoneMethoxy substitutionEnhanced antipsychotic activityBehavioral models

Computational Studies

Computational approaches, including quantitative structure-activity relationship (QSAR) analysis and descriptor-based similarity studies, have been employed to further understand the pharmacological profiles of biphenyl-piperazine derivatives . These studies provide valuable insights into the structural determinants of biological activity and help guide the rational design of novel compounds with enhanced efficacy and selectivity profiles.

Future Research Directions

Targeted Drug Development

The structural versatility of 2-Biphenyl-4-yl-piperazine offers significant opportunities for derivatization aimed at enhancing therapeutic properties and addressing specific medical conditions. Future research directions could focus on optimizing the substituents on both the piperazine and biphenyl moieties to enhance receptor selectivity and improve pharmacokinetic properties .

Expanded Pharmacological Profiling

While current research has identified potential interactions with dopaminergic and serotonergic systems, a more comprehensive evaluation of 2-Biphenyl-4-yl-piperazine's interactions with other neurotransmitter systems could reveal additional therapeutic applications. Expanded pharmacological profiling using advanced receptor binding assays and functional studies would provide valuable insights into the compound's full spectrum of biological activities .

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